

# SHO1122147: An In-Depth Technical Guide on its Preclinical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | SHO1122147 |           |
| Cat. No.:            | B15574463  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Ref: SHO1122147

# **Executive Summary**

**SHO1122147** is a novel small molecule identified as a mitochondrial uncoupler with therapeutic potential for obesity and Metabolic Dysfunction-Associated Steatohepatitis (MASH). This document provides a comprehensive overview of the currently available preclinical safety and toxicity data for **SHO1122147**, based on the seminal study by Foutz et al. (2024). The data indicates a favorable preliminary safety profile, with no adverse effects observed at high doses in murine models. This guide details the experimental protocols utilized in these initial studies and presents the quantitative findings in a structured format to facilitate evaluation by researchers and drug development professionals.

#### Introduction

Mitochondrial uncoupling is a process that disassociates substrate oxidation from ATP synthesis, leading to increased energy expenditure. Small molecule mitochondrial uncouplers are being investigated as a therapeutic strategy for metabolic diseases. **SHO1122147**, a[1][2] [3]oxadiazolo[3,4-b]pyridin-7-ol derivative, has emerged as a promising candidate in this class. This technical guide focuses specifically on the preclinical safety and toxicity assessment of **SHO1122147**.



# **Quantitative Safety and Efficacy Data**

The following tables summarize the key quantitative data from in-vitro and in-vivo preclinical studies of **SHO1122147**.

Table 1: In-Vitro Activity and Cellular Effects

| Parameter                      | Cell Line    | Value     |
|--------------------------------|--------------|-----------|
| EC50 (Oxygen Consumption Rate) | L6 Myoblasts | 3.6 μM[4] |

Table 2: In-Vivo Pharmacokinetics and Safety in Mice

| Parameter                    | Dosing        | Value            | Species |
|------------------------------|---------------|------------------|---------|
| Half-life (t½)               | Not Specified | 2 hours[4]       | Mouse   |
| Maximum Concentration (Cmax) | Not Specified | 35 μM[4]         | Mouse   |
| Adverse Effects              | 1,000 mg/kg   | None Observed[4] | Mouse   |

Table 3: In-Vivo Efficacy in a Mouse Model of MASH

| Parameter                    | Dosing        | Outcome   | Species/Model                        |
|------------------------------|---------------|-----------|--------------------------------------|
| Body Weight                  | 200 mg/kg/day | Decrease  | Gubra-Amylin (GAN)<br>Mouse Model[4] |
| Liver Triglyceride<br>Levels | 200 mg/kg/day | Decrease  | Gubra-Amylin (GAN)<br>Mouse Model[4] |
| Body Temperature             | 200 mg/kg/day | No Change | Gubra-Amylin (GAN)<br>Mouse Model[4] |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.



### Oxygen Consumption Rate (OCR) Assay

- Cell Line: L6 myoblasts.
- Methodology: Cellular respiration was measured using an oxygen consumption rate assay.
  The specific platform and detailed protocol (e.g., seeding density, media, and instrument
  settings) are detailed in the primary publication by Foutz et al. (2024). SHO1122147 was
  added at varying concentrations to determine the half-maximal effective concentration
  (EC50) for stimulating OCR.

### **In-Vivo Pharmacokinetic Study**

- · Species: Mouse.
- Methodology: While the exact protocol is not detailed in the available abstract, a standard pharmacokinetic study would involve administering a defined dose of SHO1122147 to a cohort of mice. Blood samples would be collected at multiple time points post-administration. The concentration of SHO1122147 in the plasma would then be determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The resulting concentration-time data would be used to calculate pharmacokinetic parameters including half-life (t½) and maximum concentration (Cmax)[4].

### In-Vivo MASH Efficacy and Safety Study

- Animal Model: Gubra-Amylin (GAN) mouse model of MASH. This is a diet-induced model that recapitulates key features of human MASH.
- Dosing Regimen: **SHO1122147** was administered at a dose of 200 mg/kg per day[4]. The route of administration (e.g., oral gavage) and duration of the study are specified in the full publication.
- Efficacy Endpoints:
  - Body Weight: Monitored throughout the study.
  - Liver Triglyceride Levels: Measured at the end of the study from liver tissue homogenates.
- Safety Endpoints:



- Body Temperature: Monitored to assess for hyperthermia, a known risk with mitochondrial uncouplers.
- General Health and Behavior: Daily observations for any signs of toxicity.
- High-Dose Safety: A separate cohort of mice was administered a high dose of 1,000 mg/kg to assess for acute toxicity[4].

# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

Caption: Mitochondrial uncoupling pathway of SHO1122147.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Uncoupling Proteins: Subtle Regulators of Cellular Redox Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,5]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SHO1122147: An In-Depth Technical Guide on its Preclinical Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574463#sho1122147-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com